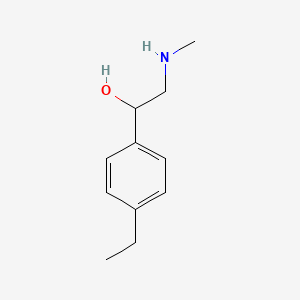

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C11H17NO |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

1-(4-ethylphenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 |

InChI-Schlüssel |

YNEMGYNQYXMWAU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(CNC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary Approach

One well-documented approach involves the use of chiral oxazolidinone auxiliaries to induce stereoselectivity during the alkylation step. This method was described in patent WO2015159170A2 for related compounds and can be adapted for 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol synthesis.

Procedure Summary:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| (a) | Formation of imine intermediate by condensation of 4-ethylacetophenone with (S)-(-)-α-methylbenzylamine in toluene | Reflux 10-12 h, p-toluenesulfonic acid catalyst, Dean-Stark apparatus for water removal | Imine intermediate as syrup |

| (b) | Catalytic hydrogenation of imine to form chiral amine | 10% Pd/C, H2 atmosphere, 35-40°C, 10-12 h | Crude chiral amine |

| (c) | Salt formation with p-toluenesulfonic acid and purification | Ethyl acetate, 45-50°C, crystallization | White crystalline chiral amine salt |

This method yields optically pure amines with chiral purity up to 100% (by HPLC) and melting points consistent with literature values. The free base is obtained by alkaline extraction and further purified by hydrogenation and salt formation.

This approach allows high stereochemical control and is scalable for industrial production.

Chemical Resolution of Racemic Mixtures

Another practical method is the chemical resolution of racemic 1-(4-ethylphenyl)-2-(methylamino)ethan-1-ol using selective crystallization of diastereomeric salts.

Key Points:

- Racemic mixtures are reacted with chiral acids (e.g., tartaric acid derivatives) to form diastereomeric salts.

- These salts exhibit different solubilities, allowing separation by fractional crystallization.

- The resolved enantiomer is recovered by basification and extraction.

This method is advantageous for its simplicity but may require multiple recrystallizations to achieve high enantiomeric purity.

Reductive Amination of 4-Ethylacetophenone

Direct reductive amination of 4-ethylacetophenone with methylamine or its derivatives is another route:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Reductive amination | Reaction of 4-ethylacetophenone with methylamine in presence of reducing agent (e.g., NaBH3CN or catalytic hydrogenation) | Mild acidic or neutral conditions, room temperature to reflux | Produces racemic product, requires resolution |

This method is straightforward but generally produces racemic mixtures, necessitating subsequent chiral resolution steps.

Deacylation of Acylated Intermediates

A more recent industrially favorable method involves deacylation of acylated intermediates in the presence of alkali metal hydroxides in C4-C10 monohydric alcohol solvents (e.g., n-butanol).

| Parameter | Description |

|---|---|

| Solvent | n-butanol, isobutanol, n-hexanol, etc. |

| Base | Alkali metal hydroxides (e.g., NaOH, KOH) |

| Temperature | Moderate heating (not specified) |

| Advantages | Low cost, simple steps, safe operation, few by-products, easy purification, high yield and purity |

This method was reported for the synthesis of (R)-1-(4-methylphenyl)ethylamine and can be adapted to the ethyl-substituted analog, providing a scalable and industrially viable route.

Comparative Data Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |

|---|---|---|---|---|---|

| Chiral Auxiliary (Oxazolidinone) | Uses chiral auxiliary, multiple steps, catalytic hydrogenation | High stereoselectivity, high purity, scalable | Multi-step, requires auxiliary removal | 70-85% | ~100% (HPLC) |

| Chemical Resolution | Fractional crystallization of diastereomeric salts | Simple, low-cost equipment | Multiple recrystallizations needed, lower yield | 40-60% | Variable, depends on resolution |

| Reductive Amination | Direct amination of ketone | Simple reaction setup | Produces racemic mixture, needs resolution | 60-75% | Racemic (needs resolution) |

| Deacylation of Acylated Intermediates | Base-catalyzed deacylation in alcohol solvents | Low cost, safe, industrially scalable | Requires preparation of acylated intermediate | >80% | High purity achievable |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of 1-(4-Ethylphenyl)-2-(methylamino)ethanone.

Reduction: Formation of 1-(4-Ethylphenyl)-2-(methylamino)ethane.

Substitution: Formation of various substituted derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

A. Functional Group

- Ethan-1-ol vs.

- Pharmacological Impact: Cathinones (e.g., 4-EMC) act as norepinephrine-dopamine reuptake inhibitors (NDRIs) due to their ketone group. Ethanol analogs may exhibit weaker or divergent activity due to altered hydrogen-bonding capacity.

B. Substituent Variations

- 4-Fluoro derivatives are often more potent due to electronegativity and metabolic stability.

- Amino Group: Methylamino vs. ethylamino or benzylamino alters basicity and receptor interactions. Benzylamino derivatives (e.g., ) show higher molecular weights and possible extended half-lives.

Analytical Detection Challenges

Ethanol-based analogs are less studied than cathinones. Standard analytical methods for cathinones (e.g., GC-MS, LC-MS) may require optimization for ethanol derivatives due to differences in polarity and fragmentation patterns. For example:

- GC-MS: Ethanol derivatives may require derivatization to improve volatility.

- LC-MS/MS : Hydroxyl groups enhance polarity, affecting retention times.

Legal and Regulatory Considerations

- U.S. Analog Act: The target compound’s structural similarity to Schedule I cathinones (e.g., 4-EMC) may classify it as a controlled substance analog.

- Global Variability : The EU’s NPS monitoring system and Australia’s analogue provisions could regulate this compound, while other regions lack explicit controls.

Biologische Aktivität

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol, commonly referred to as a substituted phenethylamine, has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules known for their influence on neurotransmitter systems and various receptor interactions. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular formula of 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol is , with a molecular weight of approximately 177.27 g/mol. The compound features an ethyl group on the para position of the phenyl ring and a methylamino group, which may contribute to its biological interactions.

The biological activity of 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol is primarily attributed to its ability to act as a ligand for various receptors, including adrenergic and dopaminergic receptors. The interaction with these receptors can modulate neurotransmitter release and influence physiological responses such as mood, cognition, and motor activity.

Key Mechanisms:

- Receptor Binding : The compound likely binds to adrenergic receptors, influencing catecholamine signaling pathways.

- Enzyme Modulation : It may inhibit or activate certain enzymes involved in neurotransmitter metabolism, affecting levels of serotonin, dopamine, and norepinephrine.

Antidepressant Effects

Recent studies have indicated that compounds similar to 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol exhibit antidepressant-like effects in animal models. For example, a study demonstrated that structural analogs showed significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties .

Neuroprotective Properties

The neuroprotective effects of this compound were evaluated in models of oxidative stress. It was found that it could reduce neuronal cell death induced by oxidative agents, likely through antioxidant mechanisms .

Case Study 1: Antidepressant Activity

A controlled study assessed the impact of 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol on depressive behaviors in rodents. Results indicated a significant decrease in depressive-like behaviors compared to controls, suggesting that this compound may exert antidepressant effects through modulation of serotonin pathways.

Case Study 2: Neuroprotection

In vitro studies using neuronal cultures exposed to oxidative stress revealed that treatment with 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol led to increased cell viability and reduced apoptosis markers. These findings support its potential as a neuroprotective agent.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via sequential steps starting with benzene derivatives. A common approach involves:

- Step 1 : Formation of a sulfonamide intermediate using p-ethylphenyl acetylene and subsequent N-methylation with iodomethane .

- Step 2 : Catalytic hydrogenation using Pd/C in anhydrous ethanol under controlled HCl conditions to reduce nitriles or alkenes .

- Key Conditions : Reaction temperature (room temperature to reflux), solvent polarity (ethanol or dichloromethane), and stoichiometric ratios (e.g., 6 equivalents of reducing agents) influence yield and purity .

Q. How can spectroscopic techniques such as NMR and GC-MS be employed to characterize this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ ~7.11 ppm (doublet, aromatic protons), δ ~4.75 ppm (quartet, hydroxyl-bearing CH), and δ ~1.44 ppm (triplet, methyl groups) confirm the structure .

- GC-MS : Retention time and fragmentation patterns (e.g., molecular ion peak at m/z 165.23) validate molecular weight and functional groups .

- Solubility : Moderate polarity (soluble in ethanol, dichloromethane) aids in sample preparation .

Advanced Research Questions

Q. What strategies are effective for resolving the enantiomers of 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol, given its chiral centers?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic Resolution : Enzymes like Daucus carota cells catalyze enantioselective reductions of ketone precursors, yielding (S)- or (R)-enantiomers with >90% enantiomeric excess (ee) under optimized pH and temperature .

- Circular Dichroism (CD) : Confirm absolute configuration via CD spectra correlated with computational models (e.g., density functional theory) .

Q. How does the compound interact with trace amine-associated receptors (TAARs), and what experimental models are used to study these interactions?

- Methodological Answer :

- In Vitro Binding Assays : Radiolabeled ligands (e.g., ³H-tyramine) compete with the compound in TAAR1-transfected HEK293 cells. Measure IC₅₀ values to assess affinity .

- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes in TAAR1-expressing cells using fluorescent dyes (e.g., Fluo-4) to evaluate receptor activation .

- Behavioral Models : Rodent studies (e.g., locomotor activity, conditioned place preference) assess psychoactive effects, with dose-response curves to quantify potency .

Q. What analytical challenges arise in detecting trace amounts of this compound in biological matrices, and how can they be addressed?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for sensitivity (LOD ~0.1 ng/mL) .

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) improves recovery from urine or plasma .

- Matrix Effects : Use deuterated internal standards (e.g., d₃-methylamino analogs) to correct ion suppression/enhancement .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : Iron-catalyzed methods (e.g., Fe-phthalocyanine) report 67.8% yield for analogous alcohols , while Pd/C hydrogenation yields vary (50–75%) depending on substrate purity . Cross-validation via TLC and GC-MS is recommended.

- Receptor Specificity : While TAAR1 is a primary target , off-target effects on monoamine transporters (e.g., SERT, DAT) require secondary screening using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.